1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one
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Overview
Description
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, an aniline group, and a chlorophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one typically involves the reaction of 4-chlorophenol with aniline to form 4-chlorophenoxyaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-{4-[2-(2,4-Dichlorophenoxy)anilino]piperidin-1-yl}ethan-1-one: Similar structure but with an additional chlorine atom.
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
919118-47-1 |
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Molecular Formula |
C19H21ClN2O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(23)22-12-10-16(11-13-22)21-18-4-2-3-5-19(18)24-17-8-6-15(20)7-9-17/h2-9,16,21H,10-13H2,1H3 |
InChI Key |
AGDDBVKUQFKXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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